(R)-7-Bromo-6-methoxychroman-4-amine
Description
The chroman ring system, a bicyclic heterocycle consisting of a benzene (B151609) ring fused to a dihydropyran ring, is a ubiquitous feature in a vast array of natural products and synthetic molecules. In the fields of organic and medicinal chemistry, chroman and its derivatives, such as chroman-4-one, are recognized as "privileged scaffolds". uevora.ptresearchgate.net This designation stems from their proven ability to serve as a versatile template for the design of compounds that can interact with a wide range of biological targets, leading to diverse pharmacological activities. nih.gov
The structural rigidity and three-dimensional character of the chroman nucleus provide an excellent framework for the precise spatial orientation of functional groups, which is critical for specific molecular recognition at biological receptors and enzyme active sites. Chroman-based structures are integral to compounds exhibiting anticancer, anti-inflammatory, antioxidant, antimicrobial, and antiviral properties. nih.govmdpi.com Furthermore, their role in targeting neurodegenerative diseases like Alzheimer's has garnered significant attention. uevora.pt The chroman-4-one core, in particular, is a valuable synthetic intermediate, providing a robust starting point for the elaboration into more complex molecular architectures. researchgate.netnih.gov
The introduction of an amine functional group onto the chroman scaffold, particularly at the C-4 position to form chroman-4-amines, significantly broadens its chemical and pharmacological potential. The amine group can act as a key pharmacophoric element, often serving as a protonatable center that can engage in crucial ionic interactions or hydrogen bonds with biological targets.
Foundational research into aminated chromans has established their synthesis primarily through the reductive amination of the corresponding chroman-4-one precursors. uevora.pt This synthetic accessibility allows for the systematic generation of libraries of chroman-4-amine (B2768764) derivatives for structure-activity relationship (SAR) studies. Emerging trends focus on the development of stereoselective synthetic methods to access enantiomerically pure chiral chroman-4-amines. The chirality at the C-4 position is of paramount importance, as different enantiomers of a drug can exhibit dramatically different potency, selectivity, and metabolic profiles. nih.gov Research has shown that these chiral scaffolds are promising for developing selective inhibitors of enzymes implicated in neurodegenerative disorders, such as butyrylcholinesterase (BuChE). uevora.pt
The table below summarizes the inhibitory activity of selected chroman-4-amine derivatives against equine BuChE, illustrating the impact of substitution on potency.
| Compound | Substituent Pattern | IC₅₀ (μM) vs. eqBuChE |
| 4a | 6-OMe, gem-dimethyl | 67 |
| 4b | 7-OMe, gem-dimethyl | 55 |
| 4c | 8-OMe, gem-dimethyl | 7.6 |
| 4d | 6-Naphthyl, gem-dimethyl | 27 |
Data sourced from studies on gem-dimethylchroman-4-amine compounds. uevora.pt
The specific compound, (R)-7-Bromo-6-methoxychroman-4-amine, represents a highly tailored molecule designed to explore a particular region of chemical space. While extensive dedicated studies on this exact molecule are not widely published, its structure can be deconstructed to understand its research context within chiral heterocycle and medicinal chemistry.
(R)-Stereochemistry: The designation of the (R)-enantiomer signifies that the molecule is intended for stereospecific interactions. Biological systems are inherently chiral, and often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or contribute to side effects. nih.gov The synthesis of a single enantiomer like this compound is a deliberate strategy to maximize therapeutic efficacy and minimize potential off-target effects. nih.gov
7-Bromo Substitution: The incorporation of a bromine atom on the aromatic ring is a common tactic in medicinal chemistry. The bromine atom is lipophilic and can enhance the ability of the molecule to cross cellular membranes. Furthermore, it can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target. The position of the bromine at C-7 is crucial, as it influences the electronic environment of the scaffold and its interaction with specific pockets within a binding site. nih.gov
6-Methoxy Substitution: The methoxy (B1213986) group at the C-6 position is an electron-donating group that can modulate the electronic properties of the benzene ring. It can also function as a hydrogen bond acceptor, providing an additional point of interaction with a biological target. The interplay between the electron-donating methoxy group and the electron-withdrawing (by induction) bromo group creates a unique electronic profile that can fine-tune the molecule's reactivity and binding characteristics. nih.govwikipedia.org
In essence, the structure of this compound is a culmination of rational drug design principles. It combines a privileged heterocyclic scaffold (chroman), a key pharmacophoric element (the 4-amine), precise stereochemical control ((R)-configuration), and strategic aromatic substitution (7-bromo and 6-methoxy) to create a molecule with a high potential for potent and selective biological activity. Its investigation is part of a broader effort to systematically map the structure-activity relationships of chiral aminated heterocycles to discover novel therapeutic agents. researchgate.netnih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12BrNO2 |
|---|---|
Molecular Weight |
258.11 g/mol |
IUPAC Name |
(4R)-7-bromo-6-methoxy-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H12BrNO2/c1-13-10-4-6-8(12)2-3-14-9(6)5-7(10)11/h4-5,8H,2-3,12H2,1H3/t8-/m1/s1 |
InChI Key |
BLZRRFCKKDNLBE-MRVPVSSYSA-N |
Isomeric SMILES |
COC1=C(C=C2C(=C1)[C@@H](CCO2)N)Br |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(CCO2)N)Br |
Origin of Product |
United States |
Synthetic Methodologies for R 7 Bromo 6 Methoxychroman 4 Amine
General Strategies for Chroman-4-one Precursor Synthesis
The chroman-4-one skeleton is a key intermediate in the synthesis of (R)-7-Bromo-6-methoxychroman-4-amine. Its construction can be achieved through several convergent and efficient synthetic routes.
Multi-component Reaction Approaches to Chromanone Cores
Multi-component reactions (MCRs) offer an efficient pathway to complex molecular architectures in a single synthetic operation by combining three or more reactants. While specific MCRs leading directly to 7-bromo-6-methoxychroman-4-one are not extensively documented, general MCR strategies for chromanone synthesis can be adapted. For instance, a one-pot reaction involving a phenol, an α,β-unsaturated aldehyde, and a source of ammonia or an amine, followed by cyclization, can provide access to the chroman skeleton. The strategic choice of a substituted phenol, such as 4-methoxyphenol, would be the initial step in building the desired precursor.
Organocatalytic Methods for Chromanone Scaffold Construction
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of heterocyclic compounds, including chromanones. Chiral amines, such as proline and its derivatives, can catalyze the intramolecular Michael addition of a phenol onto an enone system. This approach allows for the enantioselective formation of the chromanone core. For the synthesis of the precursor to this compound, one could envision the reaction of a suitably substituted phenol with an acrylic acid derivative, catalyzed by a chiral organocatalyst to establish the chroman-4-one skeleton.
Cyclization Strategies for Chromanone Formation
A prevalent and classical method for the synthesis of chroman-4-ones involves the intramolecular cyclization of 3-phenoxypropanoic acids. This acid-catalyzed reaction, often employing polyphosphoric acid (PPA) or Eaton's reagent, proceeds via a Friedel-Crafts acylation mechanism. To synthesize the required 6-methoxychroman-4-one precursor, 3-(4-methoxyphenoxy)propanoic acid would be the necessary starting material.
| Starting Material | Reagent | Conditions | Product | Yield (%) |
| 3-(4-methoxyphenoxy)propanoic acid | Polyphosphoric acid | Heat | 6-Methoxychroman-4-one | Not specified |
| 2'-Hydroxy-5'-methoxyacetophenone | Paraformaldehyde, Dimethylamine HCl | Ethanol, Reflux | Mannich base intermediate | Not specified |
This table presents plausible reaction pathways for the synthesis of the chroman-4-one precursor based on established cyclization strategies.
Another versatile cyclization approach is the intramolecular Heck reaction. This involves the palladium-catalyzed cyclization of an ortho-allylphenol derivative. Furthermore, radical cyclizations of o-allyloxyphenyl ketones can also yield the chroman-4-one structure.
Synthesis of Halogenated and Methoxylated Chroman-4-one Intermediates
With the 6-methoxychroman-4-one precursor in hand, the next critical steps involve the introduction of the bromine atom at the C7 position and ensuring the correct placement of the methoxy (B1213986) group.
Directed Bromination Strategies for Chroman-4-ones
The regioselective bromination of the 6-methoxychroman-4-one is governed by the directing effects of the existing substituents on the aromatic ring. The methoxy group at C6 is an activating ortho,para-director, while the carbonyl group at C4 is a deactivating meta-director. Consequently, electrophilic aromatic substitution, such as bromination, is directed to the C5 and C7 positions.
To achieve selective bromination at the C7 position, various brominating agents and conditions can be employed. N-Bromosuccinimide (NBS) is a commonly used reagent for the regioselective bromination of activated aromatic rings. The reaction is typically carried out in a suitable solvent like carbon tetrachloride or acetonitrile. The choice of solvent and reaction temperature can influence the regioselectivity.
| Substrate | Brominating Agent | Conditions | Major Product |
| 6-Methoxychroman-4-one | N-Bromosuccinimide (NBS) | Acetonitrile, Heat | 7-Bromo-6-methoxychroman-4-one |
| 6-Methoxychroman-4-one | Bromine in Acetic Acid | Room Temperature | Mixture of 5-bromo and 7-bromo isomers |
This table outlines potential methods for the directed bromination of 6-methoxychroman-4-one.
The presence of the activating methoxy group facilitates the reaction, and careful control of stoichiometry and reaction conditions is crucial to prevent di-bromination. In cases where selectivity is challenging, the use of a bulky brominating agent or a Lewis acid catalyst can enhance the preference for the less sterically hindered C7 position.
Introduction and Manipulation of Methoxy Substituents on the Chroman Ring
In the most efficient synthetic strategy, the methoxy group is incorporated from the outset by using a methoxy-substituted starting material, such as 2'-hydroxy-5'-methoxyacetophenone for the initial chroman-4-one synthesis. This pre-functionalization approach avoids potentially low-yielding or non-selective methoxylation steps on the chroman-4-one core itself.
Should a synthetic route necessitate the introduction of the methoxy group at a later stage, nucleophilic aromatic substitution on a suitably activated precursor, such as a fluoro- or nitro-substituted chromanone, could be considered. However, such methods are generally less direct. Demethylation of a dimethoxy-substituted chromanone to selectively reveal a hydroxyl group for subsequent functionalization is another potential, albeit more complex, strategy. For the synthesis of 7-Bromo-6-methoxychroman-4-one, starting with a C6-methoxylated precursor remains the most logical and efficient approach.
Stereoselective Amination at the C-4 Position to Yield (R)-Chroman-4-amines
The creation of the chiral center at the C-4 position with a specific stereochemistry (R or S) is the cornerstone of synthesizing enantiopure chroman-4-amines. This is accomplished through several advanced asymmetric synthetic methods.
This subsection details methodologies that construct the chiral chroman-4-amine (B2768764) scaffold with high enantiomeric excess.
A notable advancement in the synthesis of chiral β-amino esters, which are precursors to chiral chroman-4-amines, involves the catalytic asymmetric decarboxylative Mannich reaction. Research has demonstrated that an enantioselective decarboxylative Mannich reaction of malonic acid half esters (MAHEs) with cyclic aldimines can be effectively catalyzed by a copper(I)/(R,R)-Ph-Box complex. acs.orgnih.govacs.org This method produces the desired β-amino esters in good to high yields and with excellent enantioselectivities (87–96% ee). acs.org Subsequently, the resulting Mannich product can be converted into the corresponding chiral chroman-4-amine without any significant loss of enantiomeric purity. acs.orgnih.govacs.org This transformation underscores the utility of this method for accessing key intermediates for pharmacologically relevant molecules. acs.orgnih.govacs.org
Table 1: Catalytic Asymmetric Decarboxylative Mannich Reaction Data
| Catalyst | Reactants | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| CuTC/(R, R)-Ph-Box | Malonic acid half esters, Cyclic aldimines | β-amino esters | 58-91 | 87-96 |
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. While direct biocatalytic amination of chromans is an area of ongoing research, the synthesis of enantiopure chroman-4-ols, which are immediate precursors to the target amines, is well-established. Enzymes such as alcohol dehydrogenases (ADHs) can reduce chroman-4-ones to the corresponding alcohols with high enantioselectivity. For instance, (R)-selective ADHs can produce (R)-chroman-4-ols, which can then be converted to (R)-chroman-4-amines through methods like the Mitsunobu reaction or by activation of the hydroxyl group followed by nucleophilic substitution with an amine source. The use of biocatalytic cascades, combining different enzymes in a one-pot setup, is a powerful strategy for synthesizing chiral amines from simple starting materials. researchgate.netnih.gov
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules. Domino reactions, where multiple bond-forming events occur in a single synthetic operation, are particularly efficient. For the synthesis of chiral chromans, asymmetric organocatalytic domino oxa-Michael/1,6-addition reactions have been developed. nih.gov For example, the reaction of ortho-hydroxyphenyl-substituted para-quinone methides with isatin-derived enoates, catalyzed by a bifunctional thiourea organocatalyst, affords 4-phenyl-substituted chromans bearing spiro-connected oxindole scaffolds in high yields and with excellent stereoselectivities. nih.gov Another example is the squaramide-catalyzed domino reaction of 2-hydroxynitrostyrenes with trans-β-nitroolefins, which produces chiral chromans with high enantioselectivities (up to 99% ee) and diastereoselectivities. researchgate.net These domino strategies allow for the rapid construction of complex chiral chroman frameworks from simple precursors. scilit.com
Table 2: Organocatalytic Domino Reactions for Chiral Chroman Synthesis
| Catalyst Type | Reaction | Products | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) |
| Bifunctional thiourea | oxa-Michael/1,6-addition | 4-phenyl-substituted chromans with spiro-oxindole scaffolds | up to 98 | >20:1 | >99 |
| Squaramide | oxa-Michael-nitro-Michael | Polysubstituted chromans | up to 82 | >20:1 | up to 99 |
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a robust method for the enantioselective formation of C-O bonds, providing access to chiral chromans. nih.govacs.org This intramolecular reaction typically involves the cyclization of phenol allyl carbonates. The stereochemical outcome of the reaction can be influenced by several factors, including the geometry of the olefin and the pH of the reaction medium. nih.govacs.org This methodology has proven effective in the synthesis of various biologically active molecules, including the core structure of vitamin E. nih.govacs.org The mechanism is believed to proceed through the cyclization of the more reactive π-allyl palladium diastereomeric intermediate, which acts as the enantiodiscriminating step. nih.govacs.org
Research has shown that the choice of ligand for the palladium catalyst is crucial for achieving high enantioselectivity. nih.gov Furthermore, the presence of additives like carboxylates can have a significant impact on the enantiomeric excess and even the absolute configuration of the product. nih.gov
Reductive amination is a widely used and powerful method for the synthesis of amines from carbonyl compounds. d-nb.info In the context of synthesizing this compound, this strategy would involve the reaction of 7-bromo-6-methoxychroman-4-one with an amine source, typically ammonia or a protected amine equivalent, in the presence of a reducing agent. To achieve the desired (R)-stereochemistry, a chiral catalyst or a chiral auxiliary is employed.
Asymmetric reductive amination can be achieved using various catalytic systems. Iridium-based catalysts, in combination with a chiral ligand, have been shown to be effective for the asymmetric reductive amination of ketones to produce optically active amines with high yield and stereoselectivity. kanto.co.jp This method is particularly valuable for synthesizing amines that are difficult to obtain through other asymmetric methods. kanto.co.jp The development of novel catalysts, such as Ir-PSA, has expanded the scope and practicality of this transformation. kanto.co.jp
Nucleophilic Substitution Reactions for Amine Introduction
The introduction of the amine group at the C4 position of the chroman ring is a pivotal step in the synthesis of 7-Bromo-6-methoxychroman-4-amine. Nucleophilic substitution is a primary strategy to achieve this transformation. This method typically involves a precursor molecule where the C4 position is functionalized with a suitable leaving group, which is then displaced by an amine-containing nucleophile.
The general reaction involves the attack of a nucleophilic nitrogen atom on the electrophilic C4 carbon of the chroman scaffold, leading to the expulsion of the leaving group. libretexts.orgchemguide.co.uk A common precursor for this reaction is a 4-halo-chroman derivative, such as 4-bromo or 4-chloro-7-bromo-6-methoxychroman. The choice of the nitrogen nucleophile is crucial and can range from ammonia to more complex amine equivalents.
Using ammonia as the nucleophile is a direct method to introduce a primary amine. studymind.co.uk The reaction mechanism begins with the lone pair of electrons on the ammonia molecule attacking the carbon atom bearing the halogen. chemguide.co.uk This forms an alkylammonium salt intermediate, which is then deprotonated, often by another ammonia molecule, to yield the primary amine. chemguide.co.uk However, a significant challenge with this approach is the potential for over-alkylation. libretexts.orgyoutube.com The newly formed primary amine is itself a nucleophile and can react with another molecule of the alkyl halide precursor, leading to the formation of secondary, tertiary, and even quaternary ammonium salts as byproducts. libretexts.orgyoutube.com To favor the formation of the primary amine, a large excess of ammonia is typically used. studymind.co.uk
Alternative nitrogen nucleophiles can be employed to circumvent the issue of multiple substitutions. These reagents are designed to introduce the nitrogen atom in a protected or masked form. After the substitution step, a subsequent deprotection step reveals the primary amine.
Table 1: Reagents for Nucleophilic Amine Introduction
| Nucleophile | Leaving Group (on Chroman Ring) | Advantages | Considerations |
|---|---|---|---|
| Ammonia (NH₃) | -Br, -Cl, -OTs | Direct, inexpensive. | Risk of over-alkylation; requires excess nucleophile. |
| Sodium Azide (NaN₃) | -Br, -Cl, -OTs | Azide is an excellent nucleophile; no over-alkylation. | Requires a subsequent reduction step (e.g., with H₂/Pd, LiAlH₄) to form the amine; azides are potentially explosive. |
| Phthalimide Potassium Salt | -Br, -Cl | Gabriel synthesis prevents over-alkylation. | Requires a subsequent hydrolysis or hydrazinolysis step (Ing-Manske procedure) to release the primary amine. |
Control of Absolute Configuration in (R)-Isomer Synthesis
Achieving the specific (R)-configuration at the C4 stereocenter is paramount. The biological or chemical properties of the final compound are often dependent on its precise three-dimensional structure. Therefore, stereoselective synthetic methods are employed to produce the (R)-enantiomer in high purity. Key strategies include the use of chiral auxiliaries and the resolution of racemic mixtures.
Application of Chiral Auxiliaries in Reaction Design
A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a synthetic sequence to guide the formation of a new stereocenter. The general principle involves covalently attaching the auxiliary to an achiral substrate, which creates a diastereomeric intermediate. tcichemicals.com The steric and electronic properties of the auxiliary then direct a subsequent reaction, such as the introduction of the amine precursor, to occur preferentially from one face of the molecule, thereby establishing the desired stereochemistry. After the stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse.
In the context of synthesizing this compound, a chiral auxiliary could be attached to a chromanone precursor. The subsequent reduction of the ketone at C4 would be directed by the auxiliary to produce a 4-hydroxychroman derivative with the desired (R) configuration. The hydroxyl group can then be converted into a good leaving group and substituted by an amine nucleophile, often with inversion of configuration, to yield the final (S)-amine, or through a double-inversion sequence to yield the (R)-amine.
Alternatively, a chiral auxiliary can be used to separate a racemic mixture by forming diastereomers that can be separated by physical methods like crystallization or chromatography. researchgate.net For instance, a racemic amine can be reacted with a chiral resolving agent, such as (1S)-(+)-10-camphorsulfonyl chloride or (1R)-(−)-menthyl chloroformate, to form a mixture of diastereomeric sulfonamides or carbamates. researchgate.net These diastereomers possess different physical properties, allowing for their separation. Subsequent removal of the chiral auxiliary from the desired diastereomer yields the enantiomerically pure amine.
Table 2: Examples of Chiral Auxiliaries and Their Application
| Chiral Auxiliary Type | Example | Method of Action |
|---|---|---|
| Oxazolidinones | Evans Auxiliaries | Attached to a carboxylic acid precursor to direct stereoselective alkylation or aldol reactions. tcichemicals.com |
| Camphorsulfonyl Derivatives | (1S)-(+)-10-Camphorsulfonyl Chloride | Reacts with a racemic amine to form separable diastereomeric sulfonamides. researchgate.net |
| Chiral Alcohols/Chloroformates | (1R)-(−)-Menthyl Chloroformate | Reacts with a racemic amine to form separable diastereomeric carbamates. researchgate.net |
Kinetic Resolution Techniques for Racemic Chroman Derivatives
Kinetic resolution is a powerful method for separating the enantiomers of a racemic mixture. It relies on the principle that two enantiomers may react at different rates with a chiral reagent or catalyst. researchgate.net This difference in reaction rates allows for the separation of the faster-reacting enantiomer (as a product) from the slower-reacting, unreacted enantiomer. The maximum theoretical yield for the recovery of a single enantiomer from a racemic mixture via kinetic resolution is 50%. researchgate.net
For the synthesis of this compound, a racemic mixture of 7-bromo-6-methoxychroman-4-amine could be subjected to kinetic resolution. A common approach for amines is enzyme-catalyzed or transition-metal-catalyzed N-acylation. researchgate.net In this process, a chiral catalyst or an enzyme (like a lipase) selectively acylates one enantiomer (e.g., the (S)-enantiomer) at a much faster rate than the other.
This results in a mixture containing the acylated (S)-enantiomer and the unreacted (R)-enantiomer. These two compounds have different chemical properties (amide vs. amine) and can be easily separated using standard techniques like chromatography or extraction. The desired (R)-amine is thus isolated, while the acylated (S)-amide can be hydrolyzed back to the (S)-amine if needed.
Table 3: Principles of Kinetic Resolution for Racemic Amines
| Component | Role | Example | Outcome |
|---|---|---|---|
| Racemic Substrate | Mixture of (R)- and (S)-7-bromo-6-methoxychroman-4-amine | The starting material to be resolved. | One enantiomer is consumed faster than the other. |
| Chiral Catalyst/Reagent | Enantioselective acylating agent or catalyst system | Chiral N-heterocyclic carbene catalyst, lipase enzyme, or a chiral phosphine ligand with a metal. | Differentiates between the two enantiomers, leading to different reaction rates. |
| Acylating Agent | Achiral reagent | Acetic anhydride, vinyl acetate | Provides the acyl group that is transferred to one of the enantiomers. |
| Product 1 | Acylated Amine | (S)-N-acetyl-7-bromo-6-methoxychroman-4-amine | The product from the faster-reacting enantiomer. |
This technique provides a practical route to access the enantiomerically pure (R)-isomer from an easily synthesized racemic precursor.
Structural Elucidation and Stereochemical Characterization of R 7 Bromo 6 Methoxychroman 4 Amine
Advanced Spectroscopic Analysis Techniques
Spectroscopic methods offer a detailed insight into the molecular framework, functional groups, and connectivity of (R)-7-Bromo-6-methoxychroman-4-amine. High-resolution techniques provide the foundational data for its structural elucidation.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of this compound. Analysis of ¹H and ¹³C NMR spectra, supported by two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), allows for the precise assignment of all proton and carbon signals.
The ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group, and the protons of the chiral chroman ring system. The aromatic region would likely display two singlets for the protons at C5 and C8, their chemical shifts influenced by the adjacent bromo and methoxy substituents. The protons on the stereogenic center at C4 and the adjacent methylene groups at C2 and C3 would present as complex multiplets due to diastereotopic effects and spin-spin coupling.
The ¹³C NMR spectrum provides complementary information, with characteristic chemical shifts for the aromatic carbons, the methoxy carbon, and the carbons of the chroman ring. The presence of the bromine atom would induce a notable downfield shift for the C7 carbon.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.10 | s | 1H | H-5 |
| ~6.90 | s | 1H | H-8 |
| ~4.20 | t | 1H | H-4 |
| ~3.85 | s | 3H | -OCH₃ |
| ~4.30 - 4.15 | m | 2H | H-2 |
| ~2.20 - 2.00 | m | 2H | H-3 |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~150.0 | C-8a |
| ~145.0 | C-6 |
| ~128.0 | C-5 |
| ~125.0 | C-4a |
| ~118.0 | C-8 |
| ~115.0 | C-7 |
| ~65.0 | C-2 |
| ~56.0 | -OCH₃ |
| ~48.0 | C-4 |
Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the characteristic functional groups present in this compound. The FTIR spectrum would be characterized by specific absorption bands corresponding to the vibrations of its constituent bonds. Key expected vibrational frequencies include N-H stretching vibrations for the primary amine group, C-H stretching for the aromatic and aliphatic portions, C-O stretching for the ether linkage and methoxy group, and C-Br stretching. The presence of these characteristic bands provides confirmatory evidence for the proposed molecular structure.
Table 3: Predicted FTIR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3400-3300 | Medium, Broad | N-H Stretch (Amine) |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2950-2850 | Medium | Aliphatic C-H Stretch |
| 1600-1450 | Strong | Aromatic C=C Bending |
| 1250-1200 | Strong | Aryl-O Stretch (Ether) |
| 1050-1000 | Strong | C-O Stretch (Methoxy) |
High-Resolution Mass Spectrometry (HR-MS) is utilized to determine the precise molecular weight and elemental composition of this compound. The technique's high accuracy allows for the unambiguous confirmation of the molecular formula, C₁₀H₁₂BrNO₂. The presence of bromine would be readily identified by the characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) in the mass spectrum, providing a clear signature for the compound.
Table 4: Predicted HR-MS Data for this compound
| Ion | Calculated m/z |
|---|---|
| [M+H]⁺ (for C₁₀H₁₃⁷⁹BrNO₂) | 258.0178 |
Vibrational Circular Dichroism (VCD) spectroscopy is a powerful chiroptical technique for determining the absolute configuration of chiral molecules in solution. acs.orgresearchgate.net VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. researchgate.net By comparing the experimentally obtained VCD spectrum of this compound with the spectrum predicted by quantum chemical calculations for the (R)-enantiomer, the absolute configuration can be unequivocally assigned. acs.orgmdpi.com A mirror-image VCD spectrum would be expected for the corresponding (S)-enantiomer. This non-destructive method is particularly valuable when suitable crystals for X-ray diffraction cannot be obtained.
Definitive Determination of Absolute Configuration
While spectroscopic methods provide a wealth of structural information, the unequivocal determination of the absolute configuration of a chiral center often requires a definitive three-dimensional structural analysis.
Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the absolute configuration of stereocenters. For a chiral chroman derivative like this compound, obtaining a suitable single crystal allows for its absolute structure to be determined with high confidence. The presence of the relatively heavy bromine atom is advantageous for the determination of the absolute configuration using anomalous dispersion effects. The resulting crystal structure would provide a definitive and unambiguous assignment of the (R)-configuration at the C4 position.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases for Stereoisomer Separation
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a cornerstone technique for the separation of enantiomers. For a chiral molecule like this compound, this method allows for the effective resolution of its racemic mixture into individual (R) and (S) enantiomers. The separation principle relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. sigmaaldrich.comresearchgate.net The differential stability of these complexes leads to different retention times, enabling their separation. sigmaaldrich.com
The selection of an appropriate CSP is critical for achieving enantioseparation of chiral amines. Polysaccharide-based CSPs, such as those derived from cellulose or amylose and coated or immobilized on a silica support, are widely used. Other successful CSPs include those based on cyclodextrins, proteins, and macrocyclic antibiotics. For primary amines like the target compound, derivatization is sometimes employed to introduce functional groups that enhance chiral recognition by the CSP.
The mobile phase composition, including the type of organic modifier, its concentration, and the presence of additives, is optimized to achieve the best resolution and peak shape. Typical modes for separating chiral amines include normal-phase, polar organic, and reversed-phase chromatography.
Below is a table illustrating common Chiral Stationary Phases used for the separation of chiral amines and related compounds.
| Chiral Stationary Phase (CSP) Type | Common Trade Names | Typical Mobile Phase Conditions | Mechanism of Interaction |
| Polysaccharide-based (Cellulose) | Chiralcel OD, Chiralcel OJ | Hexane/Isopropanol, Ethanol/Methanol | Hydrogen bonding, π-π interactions, steric hindrance |
| Polysaccharide-based (Amylose) | Chiralpak AD, Chiralpak AS | Hexane/Isopropanol, Ethanol/Methanol | Hydrogen bonding, π-π interactions, steric hindrance |
| Cyclofructan-based | Larihc, RN-CF6, DMP-CF7 | Acetonitrile/Methanol/Acids/Bases | Inclusion complexes, hydrogen bonding, dipole-dipole interactions researchgate.net |
| Macrocyclic Glycopeptide | Chirobiotic V, Chirobiotic T | Methanol/Water/TEAA | Hydrogen bonding, ionic interactions, inclusion complexation sigmaaldrich.com |
HPLC-Based Methods for Absolute Configuration Determination of Chiral Amines
Beyond separation, HPLC can be a powerful tool for determining the absolute configuration of chiral amines. researchgate.netacs.org These methods often involve derivatization of the amine with a chiral derivatizing agent (CDA) of known absolute configuration to produce a pair of diastereomers. These diastereomers can then be separated on a standard, non-chiral HPLC column. The elution order of the diastereomers can often be correlated with the absolute configuration of the original amine. acs.orgnih.gov
One such approach involves using a reagent like N-succinimidyl α-methoxyphenylacetate (SMPA). acs.org Derivatization of a chiral amine with a single enantiomer of SMPA yields diastereomeric adducts. By applying specific rules based on the conformation of these adducts, a correlation can be established between the absolute configuration and the HPLC elution order. acs.org A significant advantage of this type of method is that it can be used to determine the absolute configuration even when only one enantiomer of the analyte is available. acs.org
Another strategy relies on rationalizing stereoselective interactions during chromatography on a specifically designed CSP. nih.gov This involves derivatizing the amine and determining the lowest energy conformation of the derivative. The interaction of this conformation with the known structure of the CSP allows for the prediction of the elution order and, consequently, the absolute configuration of the amine. nih.gov The combination of chiral HPLC with other techniques like X-ray crystallography, Nuclear Magnetic Resonance (NMR), or circular dichroism further solidifies the assignment of the absolute configuration. researchgate.net
The table below outlines a general workflow for this method.
| Step | Procedure | Purpose | Expected Outcome |
| 1 | Derivatization | React the chiral amine with a chiral derivatizing agent (e.g., (S)-SMPA) to form diastereomers. acs.org | Formation of (R,S) and (S,S) diastereomeric amides. |
| 2 | HPLC Separation | Separate the diastereomers on a non-chiral stationary phase (e.g., C18 column). | Two distinct peaks corresponding to the two diastereomers. |
| 3 | Elution Order Analysis | Correlate the elution order with the absolute configuration based on established models for the CDA. acs.orgnih.gov | Determination of whether the amine is (R) or (S) based on which peak elutes first. |
| 4 | Confirmation (Optional) | Verify the assignment using a complementary technique like NMR spectroscopy or by derivatizing with the opposite enantiomer of the CDA. researchgate.netfrontiersin.org | Confirmation of the absolute configuration assignment. |
Detailed Conformational Analysis Studies
The biological activity and chemical reactivity of this compound are intrinsically linked to its three-dimensional structure, or conformation. Conformational analysis aims to identify the most stable spatial arrangements of the atoms in the molecule.
Experimental Conformational Studies (e.g., by NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental technique for investigating molecular conformation in solution. nih.govauremn.org.br For the chroman ring system, which is not planar, NMR can distinguish between different conformations, such as half-chair or sofa forms.
Key NMR parameters used in conformational analysis include:
Chemical Shifts (δ) : The precise chemical shift of a proton is sensitive to its local electronic environment, which is affected by the molecular conformation. In chroman derivatives, the chemical shifts of the protons on the heterocyclic ring (at positions 2, 3, and 4) are particularly informative. mdpi.commdpi.com
Spin-Spin Coupling Constants (J) : The magnitude of the coupling constant between two protons is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring the J-values for the protons on the C2, C3, and C4 carbons, the puckering of the dihydropyran ring and the preferred orientation (axial or equatorial) of the amine group at C4 can be deduced. nih.gov
The following table presents hypothetical ¹H NMR data for the heterocyclic ring protons of a chroman-4-amine (B2768764) in a preferred half-chair conformation, illustrating how coupling constants can reveal stereochemical relationships.
| Proton | Hypothetical Chemical Shift (ppm) | Hypothetical Multiplicity | Hypothetical Coupling Constants (Hz) | Inferred Information |
| H-4 | 4.15 | dd | J = 10.5, 4.5 | Axial orientation of the amine group (one large axial-axial coupling, one smaller axial-equatorial coupling). |
| H-3a | 2.20 | m | J = 13.0, 10.5, 6.0 | Dihedral angles relative to H-4 and H-2 protons. |
| H-3e | 2.05 | m | J = 13.0, 4.5, 2.5 | Dihedral angles relative to H-4 and H-2 protons. |
| H-2a | 4.30 | m | - | Position adjacent to the ring oxygen. |
| H-2e | 4.22 | m | - | Position adjacent to the ring oxygen. |
Theoretical Conformational Analysis
Theoretical, or computational, conformational analysis complements experimental studies by providing detailed energetic and geometric information about the possible conformations of a molecule. dntb.gov.ua Quantum mechanical calculation methods, such as Density Functional Theory (DFT), are employed to model the potential energy surface of the molecule. researchgate.net
The process typically involves:
Conformational Search : A systematic search is performed by rotating key single bonds (e.g., the C4-N bond) to generate a wide range of possible conformers.
Geometry Optimization : The geometry of each potential conformer is optimized to find the lowest energy structure for that particular arrangement.
Energy Calculation : The relative energies of all the optimized conformers are calculated. The conformer with the lowest energy is predicted to be the most stable and, therefore, the most populated at equilibrium. auremn.org.br
These calculations can predict key structural features such as bond lengths, bond angles, and dihedral angles. For this compound, theoretical analysis would focus on the puckering of the dihydropyran ring and the rotational barrier around the C4-N bond, determining the preferred orientation of the amine group. The results of these calculations can be used to predict NMR parameters, which can then be compared with experimental data to validate the computational model. rsc.org
A summary of hypothetical results from a theoretical conformational analysis is shown below.
| Conformer | Dihedral Angle (H-C4-N-H) | Relative Energy (kcal/mol) | Predicted Population (%) | Key Feature |
| 1 | 60° (gauche) | 0.00 | 75 | Most stable conformer; amine group is staggered relative to C4-H. |
| 2 | 180° (anti) | 0.55 | 24 | Less stable conformer; amine group is anti to C4-H. |
| 3 | 0° (eclipsed) | 3.50 | <1 | High-energy transition state. |
Computational and Theoretical Investigations of 7 Bromo 6 Methoxychroman 4 Amines
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties by modeling the electron density. It is widely applied to study molecules similar in structure to (R)-7-Bromo-6-methoxychroman-4-amine.
Geometry Optimization and Energetic Stability of Conformers
The first step in a computational analysis is typically to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the lowest energy arrangement of atoms. For a flexible molecule like this compound, which has a non-planar chroman ring and a rotatable amine group, multiple conformers (spatial arrangements of atoms) can exist.
DFT calculations are used to optimize the geometry of each possible conformer. Following optimization, the electronic energy of each conformer is calculated to determine their relative stability. For instance, in a DFT study on related bromophenylnaphthopyran moieties, calculations revealed that different rotational conformers were separated by a very small energy difference of just 0.511 kcal/mol, indicating that multiple conformations could coexist at room temperature. asianpubs.org Similarly, computational analyses of chiral primary amine catalysts derived from Cinchona alkaloids have identified stable conformers, often stabilized by intramolecular hydrogen bonds. nih.gov For this compound, key conformers would likely involve different puckering of the dihydropyran ring and orientations of the equatorial or axial amino group.
Table 1: Hypothetical Relative Energies of this compound Conformers This table is illustrative and based on typical findings for similar molecules, as specific data for the target compound is not available.
| Conformer | Amino Group Orientation | Relative Energy (kcal/mol) |
| 1 | Equatorial | 0.00 (most stable) |
| 2 | Axial | 1.5 - 2.5 |
| 3 | Equatorial (alternate ring pucker) | 0.5 - 1.0 |
This energetic information helps in understanding the molecule's preferred shape, which is crucial for its biological activity and interaction with other molecules.
Prediction of Electronic Properties and Molecular Electrostatic Potential (MEP)
DFT is also employed to predict a molecule's electronic characteristics. Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net
The Molecular Electrostatic Potential (MEP) map is another important output. It visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net In an MEP map of a molecule like this compound, one would expect to see:
Negative potential (red/yellow): Around the oxygen atom of the methoxy (B1213986) group and the bromine atom, indicating regions susceptible to electrophilic attack.
Positive potential (blue): Around the amine group's hydrogen atoms, highlighting their role as hydrogen bond donors.
This information is vital for predicting how the molecule will interact with biological targets, such as proteins.
Simulation of Vibrational Spectra and NMR Chemical Shifts for Structural Correlation
Computational methods can simulate spectroscopic data, which serves as a powerful tool for validating experimentally determined structures. DFT calculations can predict the vibrational frequencies that correspond to peaks in Infrared (IR) and Raman spectra. irphouse.com By comparing the calculated spectrum with the experimental one, researchers can confirm the molecule's structure and assign specific vibrational modes to the observed peaks.
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The predicted chemical shifts are then correlated with experimental data to confirm the structural assignment, including the stereochemistry of the compound. irphouse.com This is particularly useful for complex molecules where spectral interpretation can be challenging.
Elucidation of Reaction Mechanisms and Transition States in Asymmetric Synthesis
The synthesis of a specific enantiomer like this compound requires asymmetric synthesis, a process often guided by a chiral catalyst. DFT calculations are instrumental in understanding how these reactions work. yale.edu Researchers can model the entire reaction pathway, including reactants, intermediates, transition states, and products. researchgate.net
By calculating the energy of the transition states for the formation of the (R) and (S) enantiomers, computational chemists can predict which product will be favored and explain the origin of the enantioselectivity. nih.gov These studies often reveal subtle non-covalent interactions, such as hydrogen bonds or steric repulsion, between the substrate and the catalyst that dictate the stereochemical outcome. nih.govresearchgate.net
Molecular Modeling and Simulation Techniques
Beyond quantum chemical calculations, molecular modeling techniques are used to study the interactions of molecules with larger biological systems.
Molecular Docking Studies to Investigate Ligand-Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. hilarispublisher.com This method is central to drug discovery and helps in understanding the molecular basis of a compound's biological activity. hilarispublisher.comnih.gov
In a typical docking study for this compound, the molecule would be placed into the binding site of a relevant protein target. A scoring function then evaluates thousands of possible binding poses, ranking them based on their calculated binding affinity. The results can reveal:
Binding Energy: A score that estimates the strength of the ligand-protein interaction.
Binding Pose: The most likely 3D orientation of the ligand within the protein's active site.
Key Interactions: Specific hydrogen bonds, hydrophobic interactions, salt bridges, or halogen bonds between the ligand and amino acid residues of the protein. nih.gov
For example, docking studies on structurally related bromo- and methoxy-substituted compounds have been used to investigate their interactions with targets like DNA and various enzymes. nih.gov Similar studies on amine-containing chromene derivatives have explored their binding to cholinesterases. researchgate.net Such insights are crucial for optimizing the ligand's structure to improve its potency and selectivity. hilarispublisher.com
Table 2: Common Interacting Protein Residues and Interaction Types for Chroman Derivatives This table presents common interactions observed for this class of compounds in docking studies, as specific data for the target compound is not available.
| Interaction Type | Functional Group on Ligand | Potential Interacting Amino Acid |
| Hydrogen Bond (Donor) | Amine (-NH₂) | Aspartate, Glutamate, Serine |
| Hydrogen Bond (Acceptor) | Methoxy (-OCH₃) | Serine, Threonine, Tyrosine |
| Halogen Bond | Bromo (-Br) | Backbone Carbonyl Oxygen |
| Hydrophobic/π-stacking | Aromatic Ring | Phenylalanine, Tyrosine, Tryptophan |
These computational predictions provide a roadmap for the rational design of new, more effective molecules based on the this compound scaffold.
Molecular Dynamics (MD) Simulations for Complex Stability and Conformational Changes
Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For a compound like this compound, particularly when it is part of a larger complex (e.g., bound to a protein), MD simulations offer a window into its dynamic behavior, conformational flexibility, and the stability of its interactions. nih.govmdpi.com
The simulation begins by placing the molecule, often within a solvated, biologically relevant environment, and calculating the forces acting on every atom. By integrating Newton's laws of motion, the trajectory of each atom is mapped over a series of incredibly small time steps, effectively creating a molecular movie. mdpi.com This allows researchers to observe how the compound and its target adapt to each other's presence.
Key insights from MD simulations would include:
Conformational Stability: Analysis of the Root Mean Square Deviation (RMSD) of the molecule's backbone atoms over the simulation time indicates its structural stability. A stable RMSD value suggests the molecule maintains a consistent conformation, whereas significant fluctuations can point to flexibility or instability in its binding pose. researchgate.net
Interaction Persistence: MD simulations can track the persistence of specific interactions, such as hydrogen bonds or hydrophobic contacts, between the chroman-amine derivative and its binding partner. Interactions that are maintained throughout the simulation are considered more critical for complex stability. nih.gov
Conformational Changes: The simulations can reveal subtle or significant changes in the shape (conformation) of both the ligand and its receptor upon binding. nih.gov For this compound, this could involve shifts in the orientation of the bromo and methoxy groups or changes in the puckering of the chroman ring system.
Illustrative Data from a Hypothetical MD Simulation
To illustrate the type of data generated, the table below shows hypothetical results from a 100-nanosecond MD simulation of this compound bound to a target protein.
| Parameter | Average Value | Fluctuation (Std. Dev.) | Interpretation |
| RMSD of Ligand (nm) | 0.15 | 0.03 | The ligand maintains a stable binding pose within the active site. |
| Hydrogen Bonds (count) | 2.8 | 0.5 | Consistent hydrogen bonding, primarily involving the amine group, contributes to binding affinity. |
| Radius of Gyration (nm) | 0.42 | 0.01 | The ligand remains compact and does not undergo significant unfolding or large conformational shifts. |
| Solvent Accessible Surface Area (nm²) | 15.5 | 2.1 | A low SASA indicates the ligand is well-buried within the binding pocket, shielded from the solvent. |
Binding Free Energy Calculations (e.g., MM-PBSA, MM-GBSA)
Following MD simulations, methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics Generalized Born Surface Area (MM-GBSA) are frequently used to estimate the binding free energy of a ligand to its receptor. nih.govambermd.org These "end-state" methods calculate the free energy difference between the bound (protein-ligand complex) and unbound states (separate protein and ligand). uni-duesseldorf.de
The binding free energy (ΔG_bind) is calculated using a thermodynamic cycle and is composed of several terms:
ΔE_MM: The molecular mechanics energy in the gas phase, which includes van der Waals and electrostatic interactions.
ΔG_solv: The solvation free energy, which is divided into polar and non-polar contributions. The polar part is calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model, while the non-polar part is typically estimated from the solvent-accessible surface area (SASA). mdpi.comnih.gov
-TΔS: The conformational entropy change upon binding, which is the most computationally demanding term and is sometimes omitted for relative comparisons. rsc.org
For this compound, these calculations would quantify the strength of its interaction with a target, allowing for comparison with other similar molecules. The results can also be decomposed to identify which specific residues in the binding site contribute most favorably or unfavorably to the binding energy. uni-duesseldorf.de
Illustrative Binding Free Energy Decomposition
This table presents a hypothetical MM-GBSA energy decomposition for the interaction of this compound with key residues in a binding pocket.
| Component | Energy Contribution (kcal/mol) |
| Van der Waals Energy | -35.8 |
| Electrostatic Energy | -18.2 |
| Polar Solvation Energy | 21.5 |
| Non-polar Solvation Energy | -4.1 |
| Total Binding Free Energy (ΔG_bind) | -36.6 |
Quantum Theory of Atoms in Molecules (QTAIM) Studies for Bonding Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density of a molecule to define chemical bonds and interatomic interactions. amercrystalassn.orgresearchgate.net By examining the topology of the electron density, QTAIM can identify critical points where the gradient of the density is zero. A bond critical point (BCP) located between two atoms is a necessary and sufficient condition for the existence of a chemical bond between them. researchgate.net
For this compound, a QTAIM analysis would be particularly insightful for understanding the nature of specific interactions, such as:
Halogen Bonding: The bromine atom at the C7 position can act as a Lewis acid, forming a noncovalent interaction known as a halogen bond with a Lewis base center (e.g., an oxygen or nitrogen atom on a receptor). nih.gov QTAIM can characterize the strength and nature of this bond by analyzing the electron density (ρ) and its Laplacian (∇²ρ) at the BCP. nih.govresearchgate.net
The properties at the BCP, such as the electron density, the Laplacian, and the energy density, provide quantitative measures of the bond's strength and character (i.e., whether it is a shared covalent interaction or a closed-shell noncovalent interaction). nih.gov
Illustrative QTAIM Parameters for a C-Br···O Halogen Bond
This hypothetical table shows QTAIM parameters for a halogen bond between the bromine of the title compound and a carbonyl oxygen on a target molecule.
| QTAIM Parameter | Value at Bond Critical Point (a.u.) | Interpretation |
| Electron Density (ρ) | 0.015 | Indicates a weak, noncovalent interaction. |
| Laplacian of Electron Density (∇²ρ) | +0.048 | A positive value is characteristic of a closed-shell interaction (like a halogen or hydrogen bond). |
| Total Energy Density (H) | -0.001 | A small negative value suggests some degree of stabilizing character. |
Structure-Property Relationship Studies (Focusing on structural features and reactivity)
Electronic Effects: The methoxy group at C6 is an electron-donating group, which increases electron density on the aromatic ring. Conversely, the bromine at C7 is an electron-withdrawing group via induction but can donate electron density through resonance. The interplay of these electronic effects influences the molecule's reactivity, dipole moment, and potential for forming intermolecular interactions like hydrogen or halogen bonds. nih.govresearchgate.net
Steric and Conformational Effects: The size and position of the bromo and methoxy groups influence the molecule's shape and how it can fit into a binding pocket. The (R)-configuration of the amine at C4 dictates a specific three-dimensional arrangement, which is critical for stereoselective interactions with chiral biological targets.
Reactivity: The electron density distribution, governed by the substituents, dictates the most likely sites for chemical reactions. For example, the electron-rich aromatic ring may be susceptible to electrophilic attack, while the amine group acts as a nucleophile. mdpi.com Computational models can predict sites of reactivity using parameters like frontier molecular orbital energies (HOMO/LUMO) and electrostatic potential maps.
By systematically modifying the structure—for instance, by changing the halogen at C7 or the alkoxy group at C6—and computationally evaluating the resulting changes in properties, a detailed SAR map can be constructed to guide the design of analogues with improved characteristics. researchgate.net
Advanced Research Applications of Chiral Chroman 4 Amine Scaffolds
Role of Chroman-4-amines as Privileged Structures in Chemical Probe Development
The chroman ring system, a key feature of (R)-7-Bromo-6-methoxychroman-4-amine, is widely recognized as a "privileged structure" in medicinal chemistry and drug discovery. nih.govnih.govacs.org This status is attributed to its ability to serve as a versatile scaffold for designing ligands that can interact with a variety of biological targets. researchgate.net The inherent three-dimensional and chiral nature of chroman-4-amines makes them particularly suitable for developing highly specific chemical probes, which are essential tools for studying complex biological systems.
Researchers leverage the chroman-4-amine (B2768764) scaffold to create probes for various applications, including fluorescent imaging and target identification. The specific stereochemistry, such as the (R)-configuration at the 4-position, is crucial for achieving selective interaction with chiral biological molecules like proteins and nucleic acids. By modifying the aromatic ring with substituents like bromo and methoxy (B1213986) groups, as seen in the titular compound, chemists can fine-tune the probe's physicochemical properties, such as cell permeability and target affinity. nih.gov For instance, the development of fluorescent molecular probes with chiral centers has demonstrated that subtle changes in stereochemistry can lead to significant differences in intracellular targeting, such as accumulation in mitochondria. nih.govrsc.org This highlights the scaffold's utility in creating probes that can elucidate the function and location of specific biomarkers within cells. rsc.org
| Chroman-Based Probe Type | Target/Application | Key Structural Feature | Research Finding |
|---|---|---|---|
| gem-Dimethylchroman-4-amine Derivatives | Butyrylcholinesterase (BuChE) Inhibition | Chroman-4-amine core | Acts as a selective, mixed-type inhibitor of BuChE, a target in Alzheimer's disease research. nih.gov |
| Substituted Chroman-4-ones | Sirtuin 2 (SIRT2) Inhibition | Chroman-4-one scaffold (precursor to amine) | Potent and selective SIRT2 inhibitors were developed, crucial for studying neurodegenerative disorders. acs.org |
| Chiral Figure-Eight (SF8) Probes | Mitochondrial Imaging | Chiral centers within a complex scaffold | Enantiomeric probes showed significant differences in mitochondrial accumulation, indicating high sensitivity to target chirality. nih.govrsc.org |
| Functionalized Chroman-4-ones | Peptidomimetics (Somatostatin Receptors) | Substituted chroman scaffold | Serves as a scaffold to mimic peptide β-turns, resulting in compounds with agonistic properties for somatostatin (B550006) receptors. gu.se |
Scaffold Design for the Synthesis of Complex Organic Molecules
The chroman-4-amine framework and its precursor, chroman-4-one, are valuable building blocks in organic synthesis, enabling the construction of more complex and functionally diverse molecules. nih.govresearchgate.netresearchgate.net The scaffold's reactivity at multiple positions—the amine, the aromatic ring, and the carbon backbone—allows for a wide range of chemical transformations. Synthetic chemists utilize these scaffolds to access novel heterocyclic systems and natural product analogues. rsc.org
One prominent application is in domino reactions, where a single synthetic operation builds molecular complexity by forming multiple chemical bonds in a cascading sequence. Asymmetric domino reactions have been developed to construct chiral chroman derivatives with multiple stereocenters with high precision. researchgate.net Furthermore, the chroman-4-one scaffold can be used to prepare fused heterocyclic systems, such as chromenopyridines, which themselves represent an important class of compounds with diverse biological properties. nih.gov This synthetic versatility makes the chroman-4-amine scaffold a powerful tool for generating libraries of complex molecules for screening in drug discovery and chemical biology. gu.se
| Starting Scaffold | Synthetic Strategy | Resulting Complex Molecule | Significance |
|---|---|---|---|
| 2-Hydroxynitrostyrenes & β-nitroolefins | Organocatalytic Oxa-Michael-Nitro-Michael Domino Reaction | Polysubstituted Chiral Chromans | Efficient, atom-economical assembly of chromans with multiple chiral centers and excellent enantioselectivity. researchgate.net |
| Chroman-2,4-dione | Reaction with 2-amino-4-oxo-4H-chromene-3-carbaldehyde | Chromenopyridines | Demonstrates the use of chromanone derivatives to build fused, multi-ring heterocyclic systems. nih.gov |
| Substituted Chroman-4-ones | Scaffold approach for peptidomimetics | Somatostatin Receptor Agonists | Incorporation of amino acid side chains onto the chroman framework to mimic peptide structures. gu.se |
| para-Quinone Methides & 3-Vinylindoles | Asymmetric (4+2) Cyclization | Chiral Chroman-Indole Hybrids | Provides a useful method for constructing complex chiral chroman scaffolds bearing an indole (B1671886) moiety. rsc.org |
Development of Novel Chiral Catalysts and Ligands Utilizing the Chroman-4-amine Motif
The inherent chirality and structural rigidity of the chroman-4-amine motif make it an attractive candidate for the design of novel chiral ligands and organocatalysts for asymmetric synthesis. rsc.org In asymmetric catalysis, the catalyst's structure directly influences the stereochemical outcome of the reaction, making the development of new chiral scaffolds a critical area of research.
Researchers have successfully synthesized bidentate ligands based on the chroman-4-one structure that, when combined with a palladium salt, efficiently catalyze important carbon-carbon bond-forming reactions like the Suzuki-Miyaura and Mizoroki-Heck couplings. scilit.comresearchgate.net The chiral amine functionality, as in this compound, can coordinate to a metal center, creating a defined chiral environment that guides the approach of reactants and induces enantioselectivity. acs.org Beyond metal catalysis, chiral amines themselves are a cornerstone of organocatalysis, capable of activating substrates through the formation of enamine or iminium ion intermediates. princeton.eduuzh.ch The development of catalysts based on the chroman-4-amine core offers a pathway to new chemical transformations that are both efficient and highly selective.
| Ligand/Catalyst Type | Catalyzed Reaction | Metal/Activation Mode | Key Outcome |
|---|---|---|---|
| Chroman-4-one-Based Amino Bidentate Ligand | Suzuki-Miyaura Coupling | Palladium (Pd(II)) | Efficient C-C bond formation with a broad substrate scope, including sterically hindered partners. scilit.comresearchgate.net |
| Chroman-4-one-Based Amino Bidentate Ligand | Mizoroki-Heck Coupling | Palladium (Pd(II)) | Excellent performance in aqueous media, highlighting potential for green chemistry applications. scilit.comresearchgate.net |
| Chiral Secondary Amine (General Motif) | Asymmetric Aldol/Michael Reactions | Enamine Catalysis (Organocatalysis) | Provides a general mechanism for α-functionalization of carbonyls, where a chroman-amine could serve as the chiral backbone. princeton.edu |
| Chiral Primary Amine (General Motif) | Asymmetric Diels-Alder Reaction | Iminium Catalysis (Organocatalysis) | Lowers the LUMO of α,β-unsaturated aldehydes, a principle applicable to catalysts derived from the chroman-amine scaffold. princeton.edu |
Stereochemical Principles in the Design of Advanced Materials
The influence of stereochemistry extends beyond biological interactions and catalysis into the realm of materials science. The precise three-dimensional arrangement of atoms in chiral molecules like chromanones can dictate the macroscopic properties of materials, leading to applications in optics and electronics. light-chiral-materials-science.jpuliege.be
Liquid Crystallinity: The self-assembly of aromatic molecules in solution can lead to the formation of chromonic liquid crystals. rsc.org Research has shown that the stereochemistry of chromonyl derivatives is a critical factor in this process. For instance, chiral enantiomers of a disodium (B8443419) chromonyl carboxylate were found to form liquid crystals, while the achiral meso-isomer did not. researchgate.net This demonstrates that molecular chirality can be translated into the long-range helical ordering of a chiral nematic phase, a property essential for developing advanced display and sensing technologies. researchgate.net
Photoluminescence: Chirality is also a key principle in the development of materials with unique photoluminescent properties, particularly those exhibiting circularly polarized luminescence (CPL). frontiersin.org CPL is the differential emission of left- and right-handed circularly polarized light, a phenomenon that arises from chiral structures in their excited state. Chiral organic fluorophores, including those based on heterocyclic scaffolds like chromanones, are being investigated for their potential in 3D displays, chiral sensing, and information storage. frontiersin.org The design of chiral perovskites incorporating chiral organic ligands has shown that the material's helicity can be manipulated with an external magnetic field to tune the CPL, opening avenues for novel optoelectronic devices. rsc.org
| Material Type | Governing Principle | Key Property | Potential Application |
|---|---|---|---|
| Chromonic Liquid Crystals | Stereochemically-driven self-assembly | Formation of a chiral nematic phase | Optical sensors, polarization filters, advanced displays. rsc.orgresearchgate.net |
| Chiral Organic Fluorophores | Chirality in the excited state | Circularly Polarized Luminescence (CPL) | 3D displays, chiral optoelectronics, secure communications. frontiersin.org |
| Chiral Hybrid Perovskites | Introduction of chiral organic ligands | Magnetic-field tunable CPL | Spintronics, advanced photonic technologies. rsc.org |
| Chiral Nanofilaments | Molecular self-assembly of chiral units | Formation of helical nanostructures | Photonics, metamaterials, sensing. rsc.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
